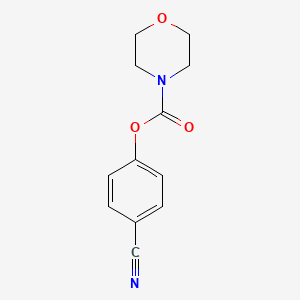
2-cyclopropyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclopropyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide, also known as CTQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 2-cyclopropyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide involves the inhibition of various enzymes and signaling pathways involved in cell growth and survival. 2-cyclopropyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It also inhibits the activity of protein kinase C, a signaling molecule involved in cell growth and differentiation. 2-cyclopropyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has also been shown to activate the p53 pathway, a tumor suppressor pathway that induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-cyclopropyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, 2-cyclopropyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide induces apoptosis in cancer cells, inhibits cell proliferation, and reduces tumor growth. In bacterial infections, 2-cyclopropyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide inhibits bacterial growth and biofilm formation. In neurodegenerative diseases, 2-cyclopropyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-cyclopropyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide is its broad-spectrum activity against various diseases, making it a promising candidate for drug development. Additionally, 2-cyclopropyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has been shown to have low toxicity in animal studies, indicating its potential safety for human use. However, one limitation of 2-cyclopropyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy. Additionally, the synthesis of 2-cyclopropyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide can be challenging and requires specialized equipment and expertise.
Direcciones Futuras
For 2-cyclopropyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide research include the optimization of its synthesis method to improve its yield and purity. Additionally, further studies are needed to investigate its potential applications in the treatment of other diseases, such as viral infections and autoimmune disorders. The development of novel formulations and delivery methods for 2-cyclopropyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide could also improve its bioavailability and efficacy. Finally, the elucidation of its mechanism of action could provide insights into the development of new drugs targeting similar pathways.
Métodos De Síntesis
The synthesis of 2-cyclopropyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide involves the reaction of 2-cyclopropyl-4-quinolinecarboxylic acid hydrazide with 3-thiophenecarboxaldehyde in the presence of a catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to form the final product. The purity of the compound can be improved through recrystallization.
Aplicaciones Científicas De Investigación
2-cyclopropyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has been extensively studied for its potential applications in the treatment of cancer, bacterial infections, and neurodegenerative diseases. In cancer research, 2-cyclopropyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It achieves this by inducing apoptosis, or programmed cell death, in cancer cells. 2-cyclopropyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has also been shown to have antibacterial activity against gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. Additionally, 2-cyclopropyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has been investigated for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-cyclopropyl-N-[(E)-thiophen-3-ylmethylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c22-18(21-19-10-12-7-8-23-11-12)15-9-17(13-5-6-13)20-16-4-2-1-3-14(15)16/h1-4,7-11,13H,5-6H2,(H,21,22)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNDZUPTKYYUQI-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5875738.png)





![N'-[(4-biphenylylacetyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5875775.png)
![1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5875782.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B5875810.png)

![N-[1-(2-phenylethyl)-4-piperidinyl]-1-piperidinamine](/img/structure/B5875823.png)

